Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
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Overview
Description
Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyrans This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium ethoxide, and solvents like anhydrous ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5,5-dimethyl-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
- 5,5-Dimethyl-1,3-dioxan-2-one
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-6-21-16(20)14-11-8-17(4,5)22-9-12(11)23-15(14)18-13(19)7-10(2)3/h10H,6-9H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKLCOVEBNWEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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